

5-Methylhexanenitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylhexanenitrile

Cat. No.: B103281

[Get Quote](#)

5-Methylhexanenitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for **5-Methylhexanenitrile**. The information is intended to support research, development, and drug discovery activities.

Chemical Properties and Structure

5-Methylhexanenitrile, also known as isohexyl cyanide, is an aliphatic nitrile. Its core structure consists of a six-carbon chain with a methyl group at the fifth position and a terminal nitrile group.

Tabulated Chemical Data

The following table summarizes the key quantitative data for **5-Methylhexanenitrile** for easy reference and comparison.

Property	Value	Source(s)
Identifiers		
IUPAC Name	5-Methylhexanenitrile	[1]
CAS Number	19424-34-1	[1]
PubChem CID	29593	[1]
Molecular Information		
Molecular Formula	C ₇ H ₁₃ N	[1]
Molecular Weight	111.18 g/mol	[1]
SMILES	CC(C)CCCC#N	[1]
InChI	InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3	[1]
InChIKey	CHWIKAJVZUSSML-UHFFFAOYSA-N	[1]
Physical Properties		
Boiling Point	172.1 °C at 760 mmHg	[2]
Density	0.806 g/cm ³	[2]
Flash Point	64.8 °C	[2]
Solubility	(g/L at 25 °C)	[3]
Water	Not specified	[3]
Ethanol	909.59	[3]
Methanol	803.56	[3]
Isopropanol	650.24	[3]
Spectroscopic Data		
¹³ C NMR Spectra	Available	[1]
GC-MS Data	Available	[1]

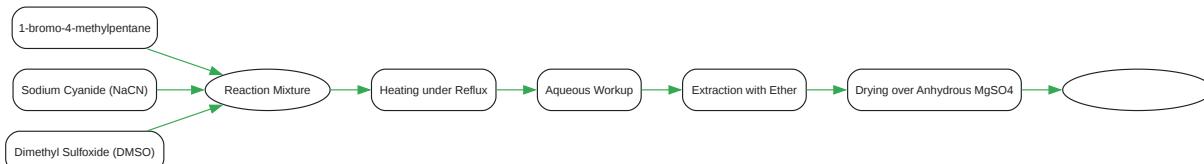
IR Spectra

Available

[\[1\]](#)

Chemical Structure

Caption: 2D Chemical Structure of **5-Methylhexanenitrile**.


Experimental Protocols

Disclaimer: The following protocols are representative experimental procedures based on general methods for the synthesis, purification, and analysis of aliphatic nitriles. These are not protocols that have been specifically validated for **5-Methylhexanenitrile** and should be adapted and optimized by qualified personnel.

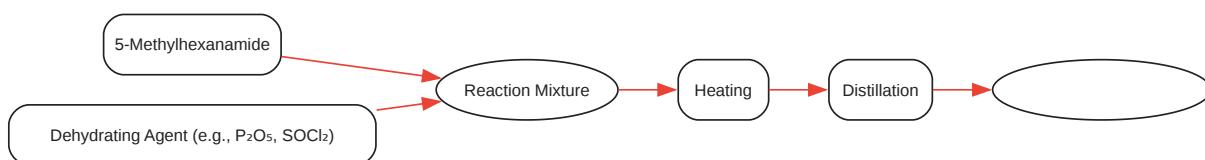
Synthesis of 5-Methylhexanenitrile

Two common methods for the synthesis of aliphatic nitriles are the Kolbe nitrile synthesis from an alkyl halide and the dehydration of a primary amide.

This method involves the nucleophilic substitution of a halide with a cyanide salt.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Methylhexanenitrile** via Kolbe nitrile synthesis.


Methodology:

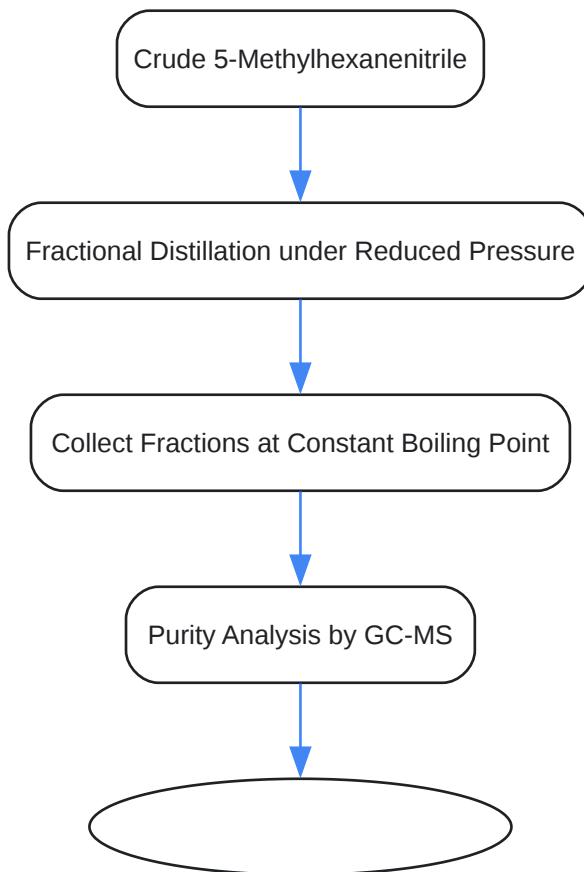
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-methylpentane and a solution of sodium cyanide in a polar aprotic

solvent like dimethyl sulfoxide (DMSO).

- Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
- Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether.
- Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

This method involves the removal of a water molecule from the corresponding primary amide.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **5-Methylhexanenitrile** via amide dehydration.

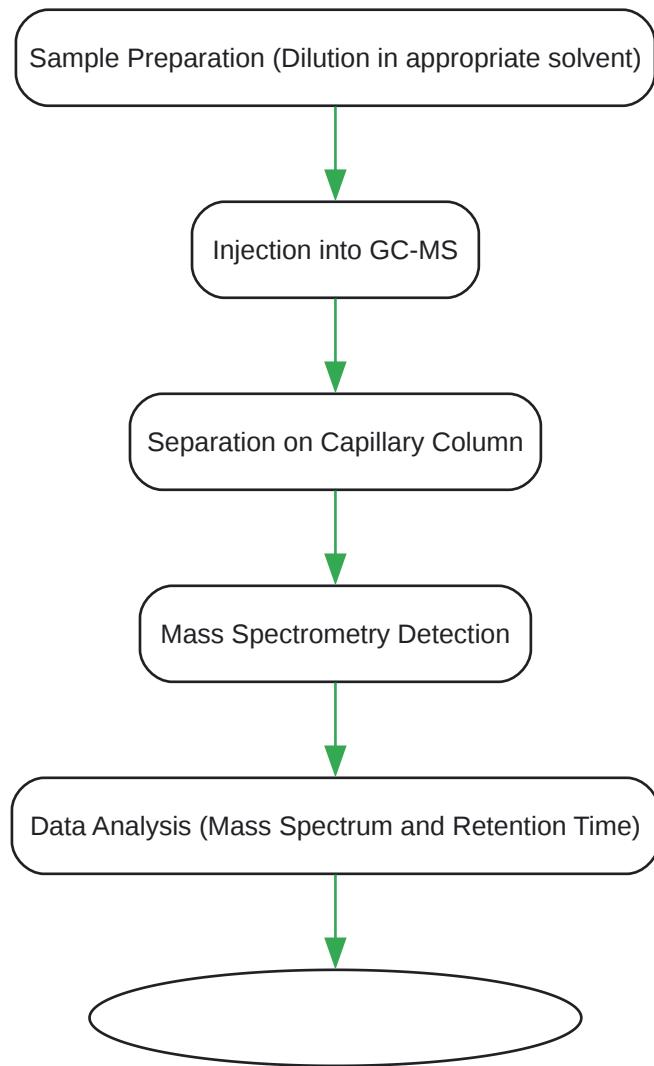
Methodology:

- Reaction Setup: In a distillation apparatus, mix 5-methylhexanamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
- Reaction and Distillation: Gently heat the mixture. The **5-Methylhexanenitrile** product will distill as it is formed.
- Purification: Collect the distillate, which can be further purified by a second distillation.

Purification Protocol

Purification of liquid nitriles like **5-Methylhexanenitrile** is typically achieved by fractional distillation.

[Click to download full resolution via product page](#)


Caption: General workflow for the purification of **5-Methylhexanenitrile**.

Methodology:

- Apparatus Setup: Assemble a fractional distillation apparatus.
- Distillation: Place the crude **5-Methylhexanenitrile** in the distillation flask. For compounds with high boiling points, distillation under reduced pressure is recommended to prevent decomposition.
- Fraction Collection: Heat the flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of **5-Methylhexanenitrile**.
- Purity Check: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Protocol: GC-MS Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **5-Methylhexanenitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of **5-Methylhexanenitrile**.

Methodology:

- Sample Preparation: Prepare a dilute solution of the **5-Methylhexanenitrile** sample in a volatile organic solvent (e.g., dichloromethane or hexane).

- Instrumentation:
 - Gas Chromatograph: Use a capillary column suitable for the analysis of nonpolar to moderately polar compounds (e.g., a DB-5ms or equivalent).
 - Injector: Set the injector temperature appropriately to ensure complete volatilization of the sample.
 - Oven Program: Use a temperature gradient program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.
 - Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.
- Data Analysis: Identify **5-Methylhexanenitrile** by its characteristic retention time and mass spectrum. The mass spectrum can be compared to a library of known spectra (e.g., NIST) for confirmation. Quantification can be performed using an internal or external standard method.

Biological Activity and Signaling Pathways

Based on a comprehensive review of the scientific literature, there is currently no specific information available regarding the biological activity or any associated signaling pathways of **5-Methylhexanenitrile**. Some studies on other long-chain aliphatic nitriles have suggested potential antimicrobial or antifungal properties, but these have not been specifically investigated for **5-Methylhexanenitrile**. Further research is required to elucidate any potential biological effects of this compound. Therefore, no signaling pathway diagrams can be provided at this time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylhexanenitrile | C7H13N | CID 29593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-METHYLHEXANENITRILE|19424-34-1 - MOLBASE Encyclopedia [m.molbase.com]
- 3. scent.vn [scent.vn]
- To cite this document: BenchChem. [5-Methylhexanenitrile chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103281#5-methylhexanenitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com